molecular formula C14H15NO2 B14864426 2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid

2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid

Cat. No.: B14864426
M. Wt: 229.27 g/mol
InChI Key: VEEWRWOSZAIGDW-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid is an organic compound with the molecular formula C13H13NO2 This compound features a pyrrole ring, a phenyl group, and a propanoic acid moiety, making it a versatile molecule in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid typically involves the condensation of a pyrrole derivative with a phenyl-substituted propanoic acid precursor. One common method includes the use of a Friedel-Crafts acylation reaction, where a pyrrole ring is acylated with a phenylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid
  • 2-(2,5-dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid
  • 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Uniqueness

2-methyl-3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid is unique due to the presence of both a methyl group and a phenyl group on the propanoic acid moiety, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile compared to similar compounds .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-methyl-3-phenyl-2-pyrrol-1-ylpropanoic acid

InChI

InChI=1S/C14H15NO2/c1-14(13(16)17,15-9-5-6-10-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17)

InChI Key

VEEWRWOSZAIGDW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)N2C=CC=C2

Origin of Product

United States

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